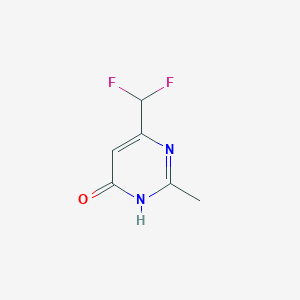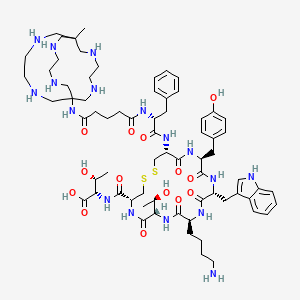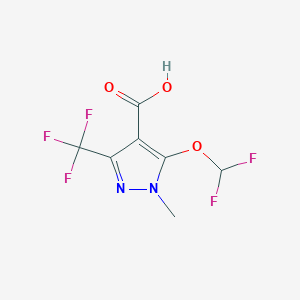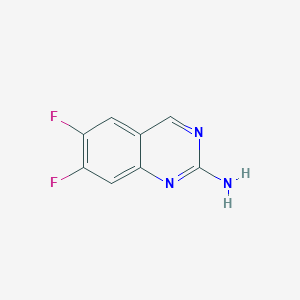
2-Amino-6,7-difluoroquinazoline
Übersicht
Beschreibung
“2-Amino-6,7-difluoroquinazoline” is a chemical compound with the molecular formula C8H5F2N3 . It is a white to brown solid and is part of the quinazoline family of compounds . Quinazoline derivatives have drawn significant attention due to their wide range of biological activities .
Molecular Structure Analysis
The molecular weight of “this compound” is 181.14 . Its IUPAC name is 6,7-difluoroquinazolin-2-amine . The InChI code is 1S/C8H5F2N3/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H,(H2,11,12,13) .
Physical And Chemical Properties Analysis
“this compound” is a white to brown solid . The storage temperature is +4°C . Unfortunately, more specific physical and chemical properties are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Interactions
2-Amino-6,7-difluoroquinazoline has been explored in the context of chemical synthesis and interactions, particularly in the development of halogen-containing aminoquinolines. Research by Skolyapova et al. (2017) investigated the interaction of polyfluorinated 2-chloroquinolines with ammonia, aiming at synthesizing halogen-containing aminoquinolines. They found that polyfluorinated 2-chloroquinolines, including 6,7-difluoro-2-chloroquinolines, yield products of substitution at various positions when reacted with ammonia. This study underscores the potential of this compound in chemical synthesis, particularly in regioselective transformations facilitated by fluorine atoms Skolyapova et al., 2017.
Biological and Pharmacological Research
In biological and pharmacological research, compounds related to this compound have been synthesized and evaluated for various biological activities. For instance, a novel synthesis approach led to the creation of 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone, a compound investigated for its inhibitor properties against COVID-19 and Alzheimer's disease. This study highlights the role of fluoroquinazoline compounds in developing potential therapeutic agents for viral infections and neurodegenerative diseases Break et al., 2022.
Furthermore, research into indole-aminoquinazoline hybrids, incorporating the quinazoline core, has revealed significant anticancer properties. Such studies demonstrate the utility of quinazoline derivatives in designing new anticancer agents, with specific focus on their ability to inhibit crucial cellular targets like the epidermal growth factor receptor (EGFR) Mphahlele et al., 2018.
Wirkmechanismus
Target of Action
Quinazoline derivatives, to which this compound belongs, are known to have a broad range of biological activities and can act on different body targets .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to different physiological effects .
Biochemical Pathways
Quinazoline derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinazoline derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Cellular Effects
The effects of 2-Amino-6,7-difluoroquinazoline on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including prostate, breast, and gastric cancer cells . This induction of apoptosis is often accompanied by cell cycle arrest, particularly at the G1 phase, which prevents the cells from proliferating. Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced cell viability and increased cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation over time . Short-term exposure to this compound results in immediate inhibition of kinase activity and induction of apoptosis. Long-term studies have demonstrated sustained effects on cellular function, including prolonged cell cycle arrest and continued suppression of cell proliferation. These findings suggest that this compound maintains its bioactivity over extended periods, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in xenograft models of cancer . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been noted, where a certain concentration of this compound is required to achieve significant biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The compound’s interaction with cofactors such as NADPH and glutathione is also essential for its metabolic processing and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters. Once inside the cell, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of this compound are influenced by factors such as cellular pH, membrane potential, and the presence of binding partners.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus . In the cytoplasm, it interacts with kinases and other signaling proteins, modulating their activity. In the nucleus, this compound can bind to DNA and transcription factors, influencing gene expression. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing the compound to specific subcellular compartments.
Eigenschaften
IUPAC Name |
6,7-difluoroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEAOOGYWAKATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate](/img/structure/B1436767.png)


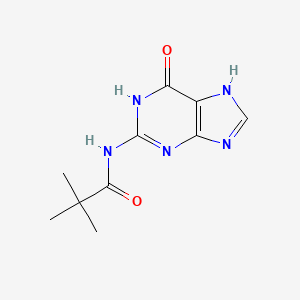
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1436773.png)
![1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one](/img/structure/B1436774.png)
![ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1436775.png)

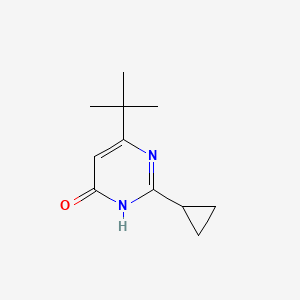
![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)

